molecular formula C26H25N9O2 B12422808 TNF-alpha-IN-6

TNF-alpha-IN-6

Cat. No.: B12422808
M. Wt: 495.5 g/mol
InChI Key: RUVSMFOFQJDXHE-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tumor Necrosis Factor Alpha Inhibitor 6 (TNF-alpha-IN-6) is a small molecule inhibitor that targets Tumor Necrosis Factor Alpha, a cytokine involved in systemic inflammation and is part of the body’s immune response. Tumor Necrosis Factor Alpha plays a crucial role in the regulation of immune cells, and its dysregulation is associated with various inflammatory and autoimmune diseases. This compound is designed to inhibit the activity of Tumor Necrosis Factor Alpha, thereby reducing inflammation and providing therapeutic benefits in conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TNF-alpha-IN-6 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents that enhance its inhibitory activity. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

TNF-alpha-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against Tumor Necrosis Factor Alpha .

Scientific Research Applications

TNF-alpha-IN-6 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of Tumor Necrosis Factor Alpha and its effects on various biochemical pathways.

    Biology: Employed in cell culture studies to investigate the role of Tumor Necrosis Factor Alpha in cell signaling, apoptosis, and immune response.

    Medicine: Investigated as a potential therapeutic agent for treating inflammatory and autoimmune diseases. Clinical trials are conducted to evaluate its efficacy and safety in patients with conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

    Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in the quality control of pharmaceutical products.

Mechanism of Action

TNF-alpha-IN-6 exerts its effects by binding to Tumor Necrosis Factor Alpha, preventing it from interacting with its receptors on the surface of immune cells. This inhibition blocks the downstream signaling pathways that lead to inflammation and immune response. The primary molecular targets of this compound are the Tumor Necrosis Factor Receptor Type I and Type II. By inhibiting these interactions, this compound reduces the production of pro-inflammatory cytokines and mediators, thereby alleviating symptoms of inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TNF-alpha-IN-6

This compound is unique compared to these biologics due to its small molecule nature, which allows for oral administration and potentially lower production costs. Additionally, small molecule inhibitors like this compound can penetrate tissues more effectively and may have a different safety profile compared to monoclonal antibodies and fusion proteins .

Properties

Molecular Formula

C26H25N9O2

Molecular Weight

495.5 g/mol

IUPAC Name

3-[[6-[2-[(8aR)-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazin-7-yl]pyrimidin-5-yl]-2,2-dimethyl-3-oxopyrrolo[2,3-b]pyridin-1-yl]methyl]pyridine-2-carbonitrile

InChI

InChI=1S/C26H25N9O2/c1-26(2)22(36)19-5-6-20(32-23(19)35(26)14-16-4-3-7-28-21(16)10-27)17-11-29-24(30-12-17)33-8-9-34-18(15-33)13-31-25(34)37/h3-7,11-12,18H,8-9,13-15H2,1-2H3,(H,31,37)/t18-/m1/s1

InChI Key

RUVSMFOFQJDXHE-GOSISDBHSA-N

Isomeric SMILES

CC1(C(=O)C2=C(N1CC3=C(N=CC=C3)C#N)N=C(C=C2)C4=CN=C(N=C4)N5CCN6[C@@H](C5)CNC6=O)C

Canonical SMILES

CC1(C(=O)C2=C(N1CC3=C(N=CC=C3)C#N)N=C(C=C2)C4=CN=C(N=C4)N5CCN6C(C5)CNC6=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.